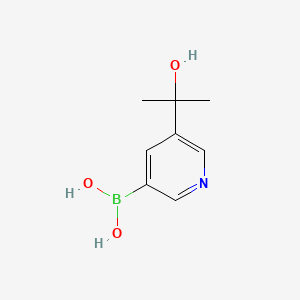

(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-8(2,11)6-3-7(9(12)13)5-10-4-6/h3-5,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDBBBJVJPPVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(C)(C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717196 | |

| Record name | [5-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-56-8 | |

| Record name | B-[5-(1-Hydroxy-1-methylethyl)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid, registered under CAS number 1310404-56-8 , is a specialized heterocyclic organoboron compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique trifunctional structure, featuring a pyridine ring, a boronic acid moiety, and a tertiary alcohol, provides medicinal chemists with a versatile scaffold for creating novel therapeutic agents. The pyridine core is a common motif in many biologically active compounds, while the boronic acid group is a key participant in powerful carbon-carbon bond-forming reactions. The hydroxypropyl substituent can influence solubility and provide an additional point for hydrogen bonding interactions with biological targets. This guide offers a comprehensive overview of the synthesis, properties, and applications of this important synthetic intermediate, with a focus on its role in the development of next-generation therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1310404-56-8 | AiFChem[1] |

| Molecular Formula | C8H12BNO3 | AiFChem[1] |

| Molecular Weight | 181.00 g/mol | AiFChem[1] |

| IUPAC Name | This compound | AiFChem[1] |

| Canonical SMILES | CC(C)(C1=CN=CC(=C1)B(O)O)O | AiFChem[1] |

| Physical Form | Solid | N/A |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound typically involves a multi-step sequence starting from a readily available pyridine derivative. A common and effective strategy is the borylation of a suitably substituted halopyridine via a lithium-halogen exchange reaction.

Conceptual Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: first, the installation of the 2-hydroxypropan-2-yl group onto the pyridine ring, followed by the introduction of the boronic acid functionality.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of substituted pyridinylboronic acids.[2]

Step 1: Synthesis of 2-(5-Bromopyridin-3-yl)propan-2-ol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Grignard Formation: Add a small portion of 3,5-dibromopyridine (1.0 eq) dissolved in anhydrous THF to initiate the Grignard reaction. Once the reaction starts, add the remaining 3,5-dibromopyridine solution dropwise, maintaining a gentle reflux. After the addition is complete, continue stirring at reflux for 1 hour.

-

Addition of Acetone: Cool the reaction mixture to 0 °C in an ice bath. Add acetone (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Quenching and Extraction: After the addition is complete, warm the mixture to room temperature and stir for 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-(5-bromopyridin-3-yl)propan-2-ol.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(5-bromopyridin-3-yl)propan-2-ol (1.0 eq) in a mixture of anhydrous THF and toluene.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via a syringe pump over 30 minutes, maintaining the internal temperature below -70 °C. Stir the mixture for an additional 30 minutes at -78 °C.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise, keeping the temperature below -70 °C. After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Isolation: Quench the reaction by adding 2 M hydrochloric acid until the pH is acidic. Stir vigorously for 1 hour. Adjust the pH to neutral with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The desired product often remains in the aqueous layer or precipitates. If a precipitate forms, it can be collected by filtration. If the product is in the aqueous layer, it can sometimes be isolated by adjusting the pH or by using specialized extraction techniques.

-

Purification: The crude boronic acid can be purified by recrystallization or by washing the solid with an appropriate solvent to remove impurities.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are indispensable tools in modern drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).[3]

Role as a Key Building Block in Suzuki-Miyaura Coupling

This compound serves as a crucial building block for introducing the substituted pyridine moiety into a target molecule. The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.

Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.

Exemplary Application in Kinase Inhibitor Synthesis

The substituted pyridine motif is prevalent in a wide range of kinase inhibitors, which are a major class of cancer therapeutics.[4] While specific public-domain examples detailing the use of CAS 1310404-56-8 are limited, its structural features make it an ideal candidate for the synthesis of inhibitors targeting various kinases, such as Bruton's tyrosine kinase (BTK) or Rho-associated protein kinase (ROCK).[5] The 2-hydroxypropan-2-yl group can act as a hydrogen bond donor and acceptor, potentially improving binding affinity and selectivity for the target kinase.

Hypothetical Synthetic Application:

A plausible application of this compound is in the synthesis of a novel kinase inhibitor. In a typical scenario, this boronic acid would be coupled with a heterocyclic halide (e.g., a pyrimidine, pyrazole, or indole derivative) that forms the core of the inhibitor. This Suzuki-Miyaura coupling step would be a key transformation in the overall synthetic route to the final API.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its trifunctional nature allows for the creation of structurally complex and diverse molecules with the potential for high biological activity. The robust and well-established Suzuki-Miyaura coupling provides a reliable method for incorporating this substituted pyridine moiety into a wide range of molecular scaffolds. As the demand for novel and selective kinase inhibitors and other targeted therapies continues to grow, the importance of specialized building blocks like CAS 1310404-56-8 is expected to increase. Further research into the synthesis and application of this and similar compounds will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

-

Silva, J. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

PubChem. (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

Scarpellini, M., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(9), 2489. [Link]

- Google Patents. Process for preparing boronic and borinic acids. (2002).

- Google Patents. Preparation method of hydroxyphenylboronic acid. (2020).

-

Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Research (Wash D C). (2025). [Link]

-

Tatsuo, I., et al. (2000). Development of specific Rho-kinase inhibitors and their clinical application. International Congress Series, 1207, 43-51. [Link]

- Google Patents. Process for the preparation of pyridine-2-boronic acid esters. (2004).

-

Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). [Link]

-

Boron chemicals in diagnosis and therapeutics. American journal of nuclear medicine and molecular imaging. (2013). [Link]

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. (2023). [Link]

-

Fernandes, G. F. S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(9), 1084. [Link]

-

Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. International Journal of Molecular Sciences. (2025). [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. (2024). [Link]

Sources

- 1. (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid | C8H12BNO3 | CID 53398487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20020161230A1 - Process for preparing boronic and borinic acids - Google Patents [patents.google.com]

- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development of specific Rho-kinase inhibitors and their clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Publication Date: January 16, 2026

Abstract

(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry, primarily utilized as a key coupling partner in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this valuable compound. We will delve into the strategic considerations behind the chosen methodology, offering detailed, step-by-step protocols, and mechanistic insights. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the synthesis of this important molecule.

Introduction and Strategic Overview

The synthesis of heteroaromatic boronic acids is a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon bonds with high efficiency and functional group tolerance. This compound, in particular, has emerged as a significant reagent in the development of various therapeutic agents. Its structure, featuring a pyridine core and a tertiary alcohol, makes it a versatile synthon for introducing this specific motif into larger, more complex molecules.

The synthetic strategy detailed herein focuses on a multi-step sequence starting from readily available 3,5-dibromopyridine. This approach is designed for robustness and scalability, addressing common challenges associated with the synthesis of functionalized pyridine boronic acids.

Logical Workflow of the Synthetic Strategy

The overall synthetic transformation can be visualized as a three-stage process, each with its own set of chemical challenges and objectives.

Figure 1: High-level workflow for the synthesis of the target boronic acid.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a granular, step-by-step guide for the synthesis, accompanied by expert commentary on the rationale behind key procedural choices.

Stage 1: Synthesis of 2-(5-Bromopyridin-3-yl)propan-2-ol

The initial step involves the selective functionalization of 3,5-dibromopyridine. A lithium-halogen exchange at one of the bromine positions, followed by quenching with acetone, installs the desired 2-hydroxypropan-2-yl group.

Experimental Protocol:

-

Inert Atmosphere: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3,5-dibromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL per 1 g of starting material).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The solution is stirred for an additional 30 minutes at -78 °C.

-

Alkylation: Anhydrous acetone (1.2 eq) is added dropwise, maintaining the low temperature. The reaction mixture is stirred for 1 hour at -78 °C.

-

Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Expert Rationale and Mechanistic Considerations:

-

Selective Lithiation: The use of n-BuLi at low temperatures allows for a selective lithium-halogen exchange at one of the bromine atoms of 3,5-dibromopyridine. The low temperature is crucial to prevent side reactions, such as the deprotonation of the pyridine ring.

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, maintaining strictly anhydrous conditions throughout the process is paramount to achieving a high yield.

-

Quenching: The reaction is quenched with a mild proton source like saturated ammonium chloride to neutralize any remaining organolithium species and facilitate the workup.

Stage 2 & 3:

The second stage involves another lithium-halogen exchange, followed by borylation with an appropriate borate ester and subsequent hydrolysis to yield the final product.

Experimental Protocol:

-

Inert Atmosphere: A dry, three-necked round-bottom flask is charged with 2-(5-bromopyridin-3-yl)propan-2-ol (1.0 eq) and anhydrous THF (15 mL per 1 g of starting material).

-

Cooling: The solution is cooled to -78 °C.

-

Lithiation: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 eq) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 1 hour at this temperature. The use of two equivalents of n-BuLi is necessary to deprotonate the hydroxyl group and perform the lithium-halogen exchange.

-

Borylation: Isopropoxyboronic acid pinacol ester (1.5 eq) is added dropwise. The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is cooled to 0 °C and 2 N hydrochloric acid (HCl) is added until the pH is approximately 1-2. The mixture is stirred vigorously for 2 hours.

-

Isolation and Purification: The layers are separated, and the aqueous layer is washed with ethyl acetate. The pH of the aqueous layer is adjusted to ~7 with a saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude boronic acid. Further purification can be achieved by recrystallization.

Expert Rationale and Mechanistic Considerations:

-

Double Deprotonation/Lithiation: Two equivalents of n-BuLi are required in this step. The first equivalent deprotonates the tertiary alcohol, forming a lithium alkoxide. The second equivalent performs the lithium-halogen exchange at the bromine-substituted carbon.

-

Choice of Borating Agent: Isopropoxyboronic acid pinacol ester is a commonly used and effective reagent for this type of transformation. It reacts with the newly formed aryllithium species to generate a stable pinacol boronate ester intermediate.

-

Acidic Hydrolysis: The pinacol boronate ester is stable and can be isolated if desired. However, for the synthesis of the boronic acid, it is directly hydrolyzed under acidic conditions. The acid protonates the boronate ester, facilitating the cleavage of the pinacol group to yield the final boronic acid.

Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield | Purity (by LCMS) |

| 1 | 3,5-Dibromopyridine | 2-(5-Bromopyridin-3-yl)propan-2-ol | n-BuLi, Acetone, THF | 60-75% | >95% |

| 2 | 2-(5-Bromopyridin-3-yl)propan-2-ol | This compound | n-BuLi, Isopropoxyboronic acid pinacol ester, HCl | 50-65% | >97% |

Safety and Handling Considerations

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Work in a well-ventilated fume hood.

-

Cryogenic Temperatures: The use of a dry ice/acetone bath requires cryogenic gloves to prevent cold burns.

-

Acidic and Basic Solutions: Handle hydrochloric acid and sodium bicarbonate solutions with appropriate care to avoid skin and eye contact.

Conclusion

The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of this compound. By understanding the underlying mechanisms and the rationale for each experimental step, researchers can confidently and safely produce this valuable building block for applications in drug discovery and development. The provided protocols are a starting point, and optimization may be necessary depending on the scale and specific laboratory conditions.

References

- Title: Preparation of pyridinyl and pyrimidinyl derivatives as IRAK4 inhibitors. Source: Google Patents, US8969575B2.

-

Title: Synthesis of 3-aryl- and 3-heteroarylpyridines and 3,5-disubstituted pyridines by Suzuki–Miyaura cross-coupling reactions of 3-pyridyl and 3,5-pyridyl-bis(boronic acid pinacol esters). Source: Organic & Biomolecular Chemistry, 2011, 9, 6509-6512. URL: [Link]

- Title: Preparation of 3,5-disubstituted pyridines as inhibitors of protein kinases. Source: Google Patents, US20070149539A1.

- Title: Preparation of 3,5-disubstituted pyridines as inhibitors of protein kinases. Source: Google Patents, US7655663B2.

- Title: Preparation of substituted pyridines as kinase inhibitors. Source: Google Patents, US20080262024A1.

- Title: Preparation of substituted pyridines as kinase inhibitors. Source: Google Patents, US7846937B2.

- Title: Preparation of 3,5-disubstituted pyridines as inhibitors of protein kinases. Source: Google Patents, US20090203681A1.

An In-Depth Technical Guide to the Chemical Properties and Applications of (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is a functionalized heterocyclic organoboron compound that has garnered interest as a versatile building block in medicinal chemistry and materials science. Its unique structural combination of a pyridine ring, a boronic acid moiety, and a tertiary alcohol functional group imparts a specific set of chemical properties that are highly valuable in the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of this reagent, detailed protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and insights into its stability and handling. The information presented herein is intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Value of Functionalized Pyridinylboronic Acids

Pyridinylboronic acids are a class of reagents that have become indispensable in modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of carbon-carbon bond formation, enabling the construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The subject of this guide, this compound, is of particular significance. The pyridine core is a common motif in a vast array of biologically active compounds. The boronic acid group at the 3-position allows for regioselective coupling, while the 2-hydroxypropan-2-yl substituent at the 5-position offers several strategic advantages: it enhances solubility, provides a potential site for further functionalization or hydrogen bonding interactions with biological targets, and can influence the electronic properties of the pyridine ring. Understanding the nuanced chemical properties of this trifunctional molecule is paramount for its successful application in complex synthetic campaigns.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory. While extensive experimental data for this specific molecule is not widely published, we can infer and present key characteristics based on data from suppliers and analysis of structurally related compounds.

General Characteristics

| Property | Value | Source |

| CAS Number | 1310404-56-8 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₁₂BNO₃ | [1][6][7] |

| Molecular Weight | 181.00 g/mol | [2][5][8] |

| Appearance | Typically an off-white to white solid | Inferred from related compounds |

| Purity | Typically >95% | [1][7] |

Solubility

The solubility of boronic acids is highly dependent on the pH of the medium. In general, this compound is expected to exhibit:

-

Good solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). The presence of the hydroxyl group and the polar pyridine ring contributes to this solubility.

-

Limited solubility in non-polar organic solvents like hexanes and diethyl ether.

-

pH-dependent solubility in aqueous solutions. As a Lewis acid, the boronic acid moiety can be converted to the more soluble boronate form under basic conditions. The pyridine nitrogen can be protonated under acidic conditions, also enhancing aqueous solubility.

Stability and Storage

Boronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines). Therefore, proper storage is crucial to maintain the integrity of the reagent.

-

Recommended Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[1] Refrigeration is often recommended for long-term storage.

-

Incompatibilities: Avoid strong oxidizing agents.

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthetic Route

The most common and robust method for the synthesis of aryl and heteroaryl boronic acids is the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic workup.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on well-established methods for the synthesis of functionalized pyridinylboronic acids.[9][10]

Step 1: Preparation of the Grignard Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

In a separate flask, dissolve 5-bromo-3-(2-hydroxypropan-2-yl)pyridine (1.0 equivalent) in anhydrous THF.

-

Slowly add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle reflux is observed.

-

Add the remaining bromide solution dropwise, maintaining a gentle reflux. If the reaction becomes too vigorous, cool the flask in a water bath.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation and Workup

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Slowly add triisopropyl borate (1.5 equivalents) dropwise via syringe, keeping the internal temperature below -60 °C. The addition of the borate ester at low temperature is critical to prevent the formation of undesired byproducts from the reaction of the Grignard reagent with the product boronic ester.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Acidify the mixture to pH ~2 with 2M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine ring, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and a singlet for the two methyl groups of the 2-hydroxypropan-2-yl substituent.

-

¹³C NMR: Expect distinct signals for the carbon atoms of the pyridine ring and the 2-hydroxypropan-2-yl group. The carbon atom attached to the boron will have a characteristic chemical shift.

-

¹¹B NMR: A broad singlet is expected in a region typical for trigonal boronic acids.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺ or other relevant adducts.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H stretching (both alcohol and boronic acid), B-O stretching, and aromatic C-H and C=C/C=N stretching vibrations are expected.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. The presence of the pyridine ring and the hydroxyl group can influence the reaction conditions required for optimal yield.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Key Considerations for Coupling with Pyridinylboronic Acids

-

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos often provide superior results by promoting the oxidative addition step and stabilizing the palladium intermediates.[11]

-

Base: A suitable base is required to activate the boronic acid for transmetalation. Common choices include potassium carbonate, cesium carbonate, and potassium phosphate. The basicity and solubility of the base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used. Water can aid in the dissolution of the base and facilitate the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

-

To a reaction vessel, add the aryl bromide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional phosphine ligand.

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: Based on data for similar compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique combination of a pyridine ring, a boronic acid, and a tertiary alcohol provides chemists with a powerful tool for introducing this functionalized heterocycle into a wide range of structures via the Suzuki-Miyaura cross-coupling reaction. By understanding its chemical properties, employing appropriate synthetic and coupling protocols, and adhering to safe handling procedures, researchers can effectively leverage this reagent to advance their scientific goals.

References

-

Boroncore. (n.d.). 5-(2-Hydroxypropan-2-yl)pyridin-3-ylboronicacid. Retrieved from [Link]

- Chemie, J. L. et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89.

- Guram, A. S., & Bei, X. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

PubChem. (n.d.). (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (5-(Hydroxymethyl)pyridin-3-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Thompson, A. E., & Hughes, D. L. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7543.

- Tyrell, J. H., & Bro-Jørgensen, M. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153.

- Wang, D., & Zou, G. (2005). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 7(12), 2381–2384.

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

- 1. 1310404-56-8 this compound AKSci 5749AA [aksci.com]

- 2. 1310404-56-8 | this compound - AiFChem [aifchem.com]

- 3. aksci.com [aksci.com]

- 4. CAS No. 1310404-56-8 Specifications | Ambeed [ambeed.com]

- 5. arctomsci.com [arctomsci.com]

- 6. This compound [cymitquimica.com]

- 7. (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid_Macklin试剂 [labgogo.com]

- 8. (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid | C8H12BNO3 | CID 53398487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid: A Key Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid, a heterocyclic organoboron compound of increasing importance in the field of drug discovery and development. We will delve into its molecular structure, physicochemical properties, and established synthesis methodologies. Furthermore, this guide will explore its critical role as a versatile building block, particularly in the context of palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. Emphasis is placed on the practical application of this reagent, with detailed experimental protocols and an analysis of its utility in the synthesis of bioactive molecules. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Emerging Role of Pyridyl Boronic Acids in Drug Discovery

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2][3] Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have positioned them as privileged building blocks for the construction of novel molecular entities.[1][4] Among these, heterocyclic boronic acids, particularly those incorporating a pyridine scaffold, are of significant interest due to the prevalence of the pyridine motif in a vast array of pharmaceuticals.

This compound, with its unique combination of a pyridine core, a boronic acid functional group, and a tertiary alcohol moiety, presents a trifecta of chemical handles that can be strategically employed in the synthesis of complex drug candidates. The boronic acid group serves as a linchpin for Suzuki-Miyaura cross-coupling reactions, enabling the facile formation of biaryl and heteroaryl structures, which are common pharmacophores in numerous drug classes.[5][6][7] The tertiary alcohol provides a site for potential hydrogen bonding interactions with biological targets or can be used as a point for further chemical modification. This guide will provide a detailed exploration of this valuable synthetic intermediate.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical reagent is a thorough characterization of its structure and physical properties.

Molecular Structure

This compound possesses the chemical formula C₈H₁₂BNO₃. The structure features a pyridine ring substituted at the 3-position with a boronic acid group [-B(OH)₂] and at the 5-position with a 2-hydroxypropan-2-yl group [-C(CH₃)₂OH].

Diagram: Molecular Structure of this compound

Caption: 2D representation of the molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for handling, storage, and reaction setup.

| Property | Value | Source |

| CAS Number | 1310404-56-8 | [8][9][10][11][12] |

| Molecular Formula | C₈H₁₂BNO₃ | [10] |

| Molecular Weight | 180.99 g/mol | [10] |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | General knowledge |

Synthesis of this compound

The synthesis of this key building block can be approached through several strategic routes, primarily involving the introduction of the boronic acid moiety onto a pre-functionalized pyridine ring. A common and effective strategy involves the borylation of a suitable bromopyridine precursor.

Retrosynthetic Analysis

A plausible retrosynthetic pathway commences with the disconnection of the carbon-boron bond, leading back to a brominated pyridine intermediate, 2-(5-bromopyridin-3-yl)propan-2-ol. This precursor can, in turn, be synthesized from commercially available starting materials.

Diagram: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of the Precursor: 2-(5-Bromopyridin-3-yl)propan-2-ol

The key intermediate, 2-(5-bromopyridin-3-yl)propan-2-ol, can be prepared from 3,5-dibromopyridine via a Grignard reaction. One of the bromine atoms is selectively converted to a Grignard reagent, which then reacts with a suitable ketone, such as acetone, to introduce the 2-hydroxypropan-2-yl group.

Borylation of 2-(5-Bromopyridin-3-yl)propan-2-ol

The conversion of the bromopyridine precursor to the desired boronic acid is the final and critical step. Two primary methods are widely employed for this transformation:

-

Lithium-Halogen Exchange followed by Borylation: This classic method involves the reaction of the aryl bromide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures to generate a lithiated intermediate. This intermediate is then quenched with a trialkyl borate, typically triisopropyl borate, followed by acidic workup to yield the boronic acid.[3][13][14]

-

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction offers a milder and often more functional group tolerant alternative. The aryl bromide is reacted with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This reaction typically yields the pinacol ester of the boronic acid, which can be used directly in subsequent Suzuki-Miyaura couplings or hydrolyzed to the free boronic acid.[8][11][15]

Representative Experimental Protocol (Miyaura Borylation)

The following is a representative, detailed protocol for the synthesis of this compound pinacol ester, a stable and versatile precursor to the free boronic acid.

Diagram: Synthesis Workflow

Caption: Step-by-step workflow for Miyaura borylation.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-(5-bromopyridin-3-yl)propan-2-ol (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), potassium acetate (2.0-3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via cannula.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pinacol ester.

Applications in Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its application as a key intermediate in the synthesis of complex organic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate.[5][6][7] This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of reactants.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: A simplified catalytic cycle of the Suzuki-Miyaura reaction.

In the context of this guide, this compound serves as the organoboron coupling partner. It can be reacted with a diverse array of aryl or heteroaryl halides (or triflates) to construct a C(sp²)-C(sp²) bond, leading to the formation of biaryl or heteroaryl structures that are frequently found in biologically active compounds.

Role as a Bioisostere and Pharmacophore Component

The boronic acid functional group itself can act as a bioisostere for other functional groups, such as carboxylic acids or amides, and can form reversible covalent bonds with serine proteases or other enzymes.[16] While the primary role of the title compound is often as a synthetic intermediate, the inherent properties of the boronic acid moiety should not be overlooked in drug design.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Inhalation and Contact: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and synthetic organic chemists. Its strategic combination of a pyridine core, a boronic acid handle for cross-coupling, and a tertiary alcohol for potential biological interactions makes it a powerful tool in the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in the pursuit of new medicines.

References

-

Arctom. CAS NO. 1310404-56-8 | this compound. [Link]

-

PubChem. (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid. [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Singh, G., & Kumar, A. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(10), 1234. [Link]

-

PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

-

Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

-

ChemSrc. 2-(5-bromopyridin-3-yl)propan-2-ol. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. [Link]

- Google Patents.

- Google Patents. A kind of preparation method of 2 nitro 5 bromopyridines.

- Google Patents. Process for preparing boronic and borinic acids.

-

ResearchGate. Design and discovery of boronic acid drugs. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 9. raineslab.com [raineslab.com]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid | C8H12BNO3 | CID 53398487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. Miyaura Borylation Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid has emerged as a pivotal building block in modern medicinal chemistry. Its unique trifunctional nature, featuring a nucleophilic pyridyl nitrogen, a versatile boronic acid moiety for cross-coupling, and a tertiary alcohol for modifying solubility and providing a hydrogen bond donor, makes it an attractive scaffold for the synthesis of complex molecules. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, a detailed protocol for its synthesis via Miyaura borylation, and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery.

Chemical Identity and Nomenclature

The precise and unambiguous identification of a chemical entity is fundamental to scientific communication and reproducibility.

IUPAC Name

The systematically generated and preferred IUPAC name for the topic compound is This compound . The parentheses are crucial for clearly defining the substituted 2-hydroxypropan-2-yl group at the 5-position of the pyridin-3-yl parent structure.

Chemical Structure and Identifiers

-

Molecular Formula: C₈H₁₂BNO₃

-

Molecular Weight: 181.00 g/mol

-

CAS Number: The primary and most reliably cited Chemical Abstracts Service (CAS) registry number is 1310404-56-8 .[1][2][3][4] Another CAS number, 1218790-85-2, is sometimes associated with this compound, potentially as a synonym or for a related derivative.[3]

-

Canonical SMILES: CC(C)(O)C1=CN=CC(=C1)B(O)O

Physicochemical and Spectral Data

Precise experimental data for this compound is not extensively reported in readily accessible literature. However, data for its immediate precursor, the pinacol ester, is available and provides valuable insights.

Physicochemical Properties

The following table summarizes key physicochemical properties. Note that experimental data for the title boronic acid is limited; therefore, data for its pinacol ester precursor, 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol (CAS: 1257431-63-2) , is provided for reference.

| Property | Value (for Pinacol Ester Precursor) |

| Molecular Formula | C₁₄H₂₂BNO₃ |

| Molecular Weight | 263.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Solubility | Soluble in organic solvents like DMSO, Methanol, Chloroform |

Spectral Data

Detailed experimental spectral data for the title boronic acid is not available in the reviewed literature. The following represents predicted data and typical spectral characteristics for related pyridylboronic acids.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridyl protons, with distinct chemical shifts for the protons at the 2, 4, and 6 positions. The methyl protons of the hydroxypropyl group would appear as a singlet, and the hydroxyl proton signal may be broad and its position dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would display signals for the five carbons of the pyridine ring, the quaternary carbon of the propan-2-yl group, and the methyl carbons. The carbon atom attached to the boron atom (C3 of the pyridine ring) may show a broad signal due to quadrupolar relaxation of the boron nucleus.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 182.09.

Synthesis of this compound

The most common and efficient route to synthesize pyridylboronic acids is through the palladium-catalyzed Miyaura borylation of the corresponding halo-pyridine. This section details a representative, two-step synthesis starting from 3,5-dibromopyridine.

Synthesis Pathway Overview

The synthesis proceeds in two key stages: first, a Grignard reaction to install the 2-hydroxypropan-2-yl moiety, followed by a Miyaura borylation to introduce the boronic acid group.

Caption: Synthesis workflow for this compound.

Step 1: Synthesis of 2-(5-Bromopyridin-3-yl)propan-2-ol

This step involves the selective formation of a Grignard reagent at one of the bromine positions of 3,5-dibromopyridine, followed by quenching with acetone.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.1 eq).

-

Grignard Initiation: Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine to initiate the reaction.

-

Addition of Aryl Halide: Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing.

-

Grignard Formation: Add the remaining 3,5-dibromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Quenching with Acetone: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of acetone (1.2 eq) in anhydrous THF dropwise via the dropping funnel.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Miyaura Borylation to this compound

This palladium-catalyzed cross-coupling reaction converts the aryl bromide to the corresponding boronic acid pinacol ester, which is then hydrolyzed to the final product.

Experimental Protocol:

-

Reaction Setup: In a Schlenk flask, combine 2-(5-bromopyridin-3-yl)propan-2-ol (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), and potassium acetate (KOAc) (2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Solvent and Degassing: Add anhydrous 1,4-dioxane. Degas the mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup and Hydrolysis: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 1M HCl) followed by extraction and purification.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals.

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

This protocol describes a typical Suzuki-Miyaura coupling of this compound with an aryl bromide.

Experimental Protocol:

-

Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.2 eq), the aryl bromide (1.0 eq), and a base such as sodium carbonate (Na₂CO₃) (2.0 eq) or potassium phosphate (K₃PO₄) (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly.

-

Reaction: Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for the required time (typically 1-12 hours). Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography to yield the desired biaryl product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its synthesis is achievable through well-established organometallic methodologies, and its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction is well-documented. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this important chemical scaffold. Further investigation into its experimental physicochemical and spectral properties is warranted to create a more complete profile of this compound.

References

-

Arctom Chemicals. This compound. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemtext. Miyaura Borylation Reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Reactivity of (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

An In-Depth Technical Guide to the Reactivity and Application of (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

Abstract

This compound is a heterocyclic organoboron compound of significant interest in modern synthetic and medicinal chemistry. Its structure uniquely combines a pyridine core, a common motif in pharmaceuticals, with the versatile reactivity of a boronic acid, making it a valuable building block for carbon-carbon bond formation. This guide provides an in-depth analysis of the compound's chemical properties, stability, and core reactivity, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic nuances, provide field-proven experimental protocols, and discuss the strategic considerations for employing this reagent in complex molecule synthesis and drug discovery programs.

Introduction: A Strategic Building Block

The rational design of complex organic molecules, particularly active pharmaceutical ingredients (APIs), relies on the availability of versatile and functionalized building blocks. This compound emerges as a strategic asset in this context. Its utility stems from the convergence of three key structural features:

-

The Pyridine Ring: A nitrogen-containing heterocycle prevalent in numerous FDA-approved drugs. The nitrogen atom can modulate aqueous solubility, act as a hydrogen bond acceptor, and influence the pharmacokinetic profile of a molecule.[1]

-

The Boronic Acid Moiety [-B(OH)₂]: A functional group renowned for its role in the Suzuki-Miyaura coupling, one of the most powerful and widely used methods for C-C bond formation.[2][3][4] Its mild reaction conditions and high functional group tolerance make it ideal for late-stage diversification of drug candidates.[4]

-

The 2-Hydroxypropan-2-yl Group: A tertiary alcohol that enhances polarity and provides an additional site for hydrogen bonding interactions, while being generally stable under common cross-coupling conditions.

This guide delves into the practical chemistry of this reagent, providing the foundational knowledge required to leverage its properties effectively.

Figure 1: Chemical Structure of the title compound.

Physicochemical Properties and Stability Considerations

Understanding the inherent properties and stability of a reagent is paramount for its successful application. Unlike many 2-pyridylboronic acids, which are notoriously prone to protodeboronation (cleavage of the C-B bond), 3-pyridylboronic acids exhibit significantly greater stability.[5] This enhanced stability is a key advantage, allowing for easier handling and more reliable reactivity.

| Property | Value | Source |

| CAS Number | 1310404-56-8 | [6] |

| Molecular Formula | C₈H₁₂BNO₃ | [6] |

| Molecular Weight | 181.00 g/mol | [7] |

| Appearance | Typically a white to off-white solid | N/A |

| pKa | ~9 (typical for arylboronic acids) | [2] |

Despite its relative stability, like all boronic acids, this compound can undergo dehydration to form a cyclic trimer anhydride known as a boroxine. This process is reversible in the presence of water. For long-term storage, it is advisable to keep the compound in a cool, dry environment.

Sources

- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid | C8H12BNO3 | CID 53398487 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

This guide provides a comprehensive technical overview of (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid, a key building block in modern synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, characterization, and critical applications, with a focus on its role in facilitating robust carbon-carbon bond formation.

Core Molecular Profile

This compound is a substituted pyridinylboronic acid that has gained prominence as a versatile reagent in organic synthesis. Its structure, featuring a pyridine core functionalized with a boronic acid group and a tertiary alcohol, makes it an invaluable partner in cross-coupling reactions.

Chemical Structure and Properties

The foundational attributes of this compound are summarized below, providing the essential data points for laboratory use. The molecular formula is C₈H₁₂BNO₃.

| Property | Value | Source |

| Molecular Weight | 181.00 g/mol | [Calculated from Formula] |

| Molecular Formula | C₈H₁₂BNO₃ | CymitQuimica[1] |

| IUPAC Name | This compound | N/A |

| CAS Number | 1310404-56-8 | CymitQuimica[1] |

Note: The molecular weight for the isomeric compound (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is identical.[2]

The presence of the boronic acid moiety, a Lewis acid, alongside the basic nitrogen of the pyridine ring and the hydrogen-bonding capability of the tertiary alcohol, imparts unique reactivity and solubility characteristics to the molecule. These features are critical for its function in catalytic cycles.[3]

Synthesis and Characterization

The synthesis of pyridinylboronic acids is a well-established field, driven by their importance as synthetic intermediates. Several general methodologies can be adapted for the specific synthesis of this compound.

Retrosynthetic Analysis & Common Synthetic Pathways

A common approach involves the borylation of a corresponding halogenated pyridine precursor. The choice of starting material and borylating agent is crucial for achieving high yield and purity.

Caption: General retrosynthetic approach for the target molecule.

Generalized Synthetic Protocol: Miyaura Borylation

This protocol outlines a standard palladium-catalyzed borylation reaction to synthesize the title compound from a brominated pyridine precursor. The causality behind each step is explained to provide a deeper understanding of the process.

Rationale: The Miyaura borylation is a robust and high-yielding method for converting aryl halides to aryl boronic esters, which can then be hydrolyzed to the desired boronic acid.[4] The use of a palladium catalyst is critical for the oxidative addition step, which activates the carbon-halogen bond.

Step-by-Step Methodology:

-

Reagent Preparation: To a dry, inert-atmosphere reaction vessel, add 3-bromo-5-(2-hydroxypropan-2-yl)pyridine (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv), and a potassium acetate (KOAc) or other suitable base (3.0 equiv).

-

Expertise & Experience: Using a slight excess of the diboron reagent ensures complete consumption of the starting halide. The base is crucial for the transmetalation step of the catalytic cycle.

-

-

Solvent Addition: Add a suitable anhydrous solvent, such as 1,4-dioxane or toluene.

-

Expertise & Experience: The choice of solvent can significantly impact reaction kinetics and solubility of the reagents. Dioxane is a common and effective choice for these types of reactions.

-

-

Catalyst Introduction: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Then, add a palladium catalyst such as Pd(dppf)Cl₂ (1-5 mol%).

-

Trustworthiness: Degassing is a self-validating step to prevent oxidation of the palladium(0) active catalyst, which would otherwise lead to lower yields. The catalyst loading is optimized to balance reaction efficiency with cost.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up and Hydrolysis: Upon completion, cool the reaction to room temperature. Perform an aqueous workup to remove inorganic salts. The resulting pinacol ester can often be hydrolyzed in situ or after isolation by treatment with an aqueous acid (e.g., HCl) to yield the final boronic acid product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound of high purity.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The characteristic chemical shifts of the pyridine protons, the methyl groups, and the absence of the proton at the 3-position of the pyridine ring are key indicators. Boron NMR (¹¹B) can also be used to confirm the presence of the boronic acid moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₈H₁₂BNO₃).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Applications in Drug Discovery and Development

Pyridinylboronic acids are indispensable tools in medicinal chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[5] This reaction is one of the most powerful methods for constructing C-C bonds, particularly for creating biaryl and hetero-biaryl structures that are prevalent in many active pharmaceutical ingredients (APIs).[6][7]

The Suzuki-Miyaura Cross-Coupling Reaction

The title compound serves as the organoboron partner in this palladium-catalyzed reaction, coupling with various aryl or heteroaryl halides or triflates.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Significance in Drug Development: The ability to efficiently forge C-C bonds under relatively mild conditions makes this chemistry a cornerstone of modern drug discovery.[5][8] The pyridine moiety is a common feature in pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring. The specific substitution pattern of this compound allows for the introduction of a solubilizing and hydrogen-bond donating tertiary alcohol group, which can be critical for modulating the pharmacokinetic properties of a drug candidate.[9]

The boronic acid functional group itself has seen a surge in interest, with several FDA-approved drugs containing this moiety.[4][9] While in this context it serves as a reactive handle, its inherent ability to form reversible covalent bonds with biological nucleophiles is a key feature exploited in drugs like Bortezomib.[3]

Handling and Storage

This compound should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is generally a stable solid but should be stored in a cool, dry place under an inert atmosphere to prevent potential degradation, such as dehydration to form boroxines.

References

-

Li, W., Nelson, D. P., Jensen, M. S., Hooley, R. J., & Sharpless, K. B. (2005). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid. PubChem. Available at: [Link]

-

Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

-

Sato, K., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

Gagnon, A., & Soueidan, O. M. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

-

Chemical Talks (n.d.). Mastering Suzuki Coupling with Pyridine-3-Boronic Acid: A Supplier's Guide. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). (5-(Hydroxymethyl)pyridin-3-yl)boronic acid. PubChem. Available at: [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). (Pyridin-4-yl)boronic acid. PubChem. Available at: [Link]

-

Li, W., & Milo, A. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. Available at: [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available at: [Link]

-

Fresneda, G., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available at: [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate (2025). Design and discovery of boronic acid drugs. Available at: [Link]

-

Peter, E., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid | C8H12BNO3 | CID 53398487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid in Medicinal Chemistry

Introduction: The landscape of medicinal chemistry is continually advancing through the strategic use of novel building blocks to construct complex molecular architectures with therapeutic potential. Among these, heteroaromatic boronic acids have emerged as indispensable tools, particularly in the realm of palladium-catalyzed cross-coupling reactions. (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is a key pyridine-based building block that offers medicinal chemists a versatile scaffold for the synthesis of innovative drug candidates. Its unique structure, featuring a pyridine core with a tertiary alcohol and a boronic acid moiety, allows for the precise introduction of this substituted pyridinyl group into target molecules, thereby enabling the exploration of new chemical space and the optimization of pharmacological properties. This document provides an in-depth guide to the applications of this compound, with a focus on its use in the synthesis of kinase inhibitors, and includes a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Core Applications in Medicinal Chemistry: A Gateway to Novel Kinase Inhibitors

This compound and its derivatives, such as its pinacol ester form, are valuable reagents in the discovery of new therapeutics, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule inhibitors that can modulate kinase activity is a major focus of modern drug discovery.

The pyridine motif is a common feature in many approved kinase inhibitors, as it can engage in key hydrogen bonding interactions within the ATP-binding site of the enzyme. The tertiary alcohol group on the (5-(2-Hydroxypropan-2-yl)pyridin-3-yl) moiety can serve as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the target protein and enhancing binding affinity and selectivity. The strategic placement of the boronic acid allows for the facile incorporation of this functionalized pyridine ring into a variety of molecular scaffolds through robust and high-yielding cross-coupling reactions.

A significant application of a derivative of this boronic acid, 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol, is demonstrated in the synthesis of N-acyl-N'-(pyridin-2-yl) ureas and their analogs, which have shown anti-cancer and anti-proliferative activities.[1] These compounds are designed to inhibit kinases such as c-FMS, PDGFR, and c-KIT, which are involved in the tumor microenvironment and the progression of cancer.[1]

Featured Application: Synthesis of a Pyridinyl-Substituted Pyridine Scaffold for Kinase Inhibitors

This section details the use of 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol, the pinacol ester of the title boronic acid, in a Suzuki-Miyaura cross-coupling reaction to generate a key intermediate for the synthesis of potent kinase inhibitors.